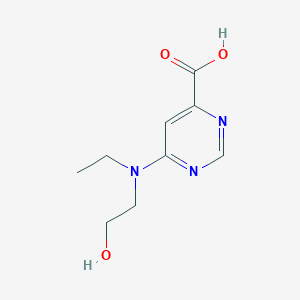

6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid

Descripción general

Descripción

6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that pyrimidine derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in various biochemical processes, including dna synthesis and cellular metabolism .

Result of Action

Pyrimidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of pyrimidine derivatives .

Análisis Bioquímico

Biochemical Properties

6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides . The interaction between this compound and β-glucuronidase is characterized by enzyme inhibition, which can be useful in studying diseases associated with elevated β-glucuronidase activity, such as colon cancer and renal diseases .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the expression of heat shock proteins and downregulate proinflammatory signals in human keratinocytes . This compound’s ability to modulate cellular responses makes it a valuable tool for studying cell function and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes like β-glucuronidase, leading to enzyme inhibition . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways, thereby altering cellular responses to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained cellular responses, such as prolonged expression of heat shock proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes in the citric acid cycle and related pathways, thereby affecting cellular energy production and metabolism . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on its functional role and interactions with cellular components . Understanding its subcellular localization is crucial for elucidating its activity and function within cells.

Actividad Biológica

6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules, including pharmaceuticals. The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for elucidating their biological functions. The presence of the ethyl(2-hydroxyethyl)amino group at the 6-position of the pyrimidine ring plays a significant role in modulating the compound's activity. Studies have shown that modifications in this region can significantly influence the compound's potency and selectivity against specific biological targets.

Key Findings from SAR Studies

- Inhibition of NAPE-PLD : Research indicates that related pyrimidine-4-carboxamide derivatives exhibit inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Compounds with similar structures demonstrated varying degrees of inhibition, suggesting that structural modifications can enhance or reduce activity .

- COX-2 Inhibition : Some pyrimidine derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The IC50 values for certain derivatives were comparable to those of established COX-2 inhibitors like celecoxib, indicating potential anti-inflammatory properties .

Biological Assays and Case Studies

Several studies have evaluated the biological activity of pyrimidine derivatives, including this compound.

Table 1: Biological Activity Summary

| Compound | Target Enzyme | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | NAPE-PLD | Inhibition | Not specified | |

| Pyrimidine derivative A | COX-2 | Inhibition | 0.04 ± 0.09 | |

| Pyrimidine derivative B | COX-1 | Inhibition | 0.04 ± 0.02 |

The mechanism through which this compound exerts its biological effects may involve binding to specific enzyme active sites or receptor sites, leading to modulation of downstream signaling pathways. For instance, inhibition of NAPE-PLD could alter lipid signaling pathways, influencing processes such as inflammation and pain perception.

Toxicity and Safety Profile

In vitro studies have indicated that some pyrimidine derivatives may exhibit cytotoxic effects at higher concentrations. For example, toxicity was observed in Jurkat cells when exposed to elevated levels of certain compounds . Therefore, further investigations into the safety profile and therapeutic index of this compound are warranted.

Aplicaciones Científicas De Investigación

Recent studies have highlighted the compound's potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), which play significant roles in various physiological processes. The inhibition of NAPE-PLD by compounds such as 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid can lead to decreased levels of bioactive lipids, potentially impacting inflammation and pain pathways .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies conducted on pyrimidine derivatives, including this compound, have revealed critical insights into how modifications to the molecular structure can enhance or diminish biological activity. For instance, variations in substituents at different positions on the pyrimidine ring can significantly affect the potency of these compounds against specific targets like COX-2, an enzyme associated with inflammatory processes .

Table 1: Structure-Activity Relationships of Pyrimidine Derivatives

| Compound | Substituent | IC50 (μmol) | Activity |

|---|---|---|---|

| This compound | Ethyl(2-hydroxyethyl)amino | TBD | NAPE-PLD Inhibitor |

| Compound A (similar structure) | Methyl group | 0.04 ± 0.01 | COX-2 Inhibitor |

| Compound B (related derivative) | Phenyl group | 0.04 ± 0.09 | COX-2 Inhibitor |

Therapeutic Potential

The therapeutic implications of this compound extend to its anti-inflammatory properties. Compounds structurally related to this pyrimidine derivative have shown promising results in preclinical models for conditions such as arthritis and other inflammatory diseases . The ability to selectively inhibit COX-2 over COX-1 suggests that these compounds may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects due to COX-1 inhibition.

Case Studies and Research Findings

- In Vivo Studies : In vivo experiments demonstrated that compounds derived from pyrimidine-4-carboxylic acid exhibited significant anti-inflammatory effects comparable to established NSAIDs like indomethacin. These studies utilized models such as carrageenan-induced paw edema and cotton pellet granuloma assays to assess efficacy .

- Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds indicates favorable absorption and distribution characteristics, which are crucial for their development as therapeutic agents. The metabolic pathways and potential toxicity profiles are also being investigated to ensure safety for clinical use .

- Mechanistic Insights : Mechanistic studies have provided insights into how these compounds exert their effects at the molecular level, particularly through the modulation of lipid signaling pathways associated with inflammation and pain .

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group at position 4 readily undergoes nucleophilic substitution to form esters or amides.

Key Reactions:

-

Mechanistic Insight :

Oxidation of the Hydroxyethyl Side Chain

The 2-hydroxyethyl group in the amino substituent undergoes oxidation to form ketones or carboxylic acids.

Reaction Conditions and Products:

-

Notes :

Cyclization and Heterocycle Formation

The amino and carboxylic acid groups participate in intramolecular cyclization to form fused heterocycles.

Key Examples:

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Triethyl orthoformate (TEOF) | Reflux in DMF | Pyrimido[4,5-d]oxazol-5-one derivatives | |

| Thioglycolic acid | 120°C, neat | Thieno[2,3-b]pyridine-2-carboxamide analogs |

-

Mechanistic Pathway :

Substitution at the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) is limited due to electron-withdrawing groups (carboxylic acid), but nucleophilic substitution occurs at activated positions.

Documented Modifications:

-

Reactivity Trends :

Hydrolysis and Decarboxylation

The carboxylic acid group undergoes hydrolysis or decarboxylation under extreme conditions.

Reaction Pathways:

| Conditions | Product | Reference |

|---|---|---|

| NaOH (6M), 100°C | 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylate salt | |

| CuO, Quinoline, 200°C | 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine (decarboxylated) |

Metal Coordination and Chelation

The carboxylic acid and amino groups act as ligands for transition metals.

Complexation Examples:

| Metal Salt | Product | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | Bis-chelate complex | Catalytic oxidation studies | |

| Fe(III) chloride | Fe(III)-pyrimidine carboxylate | Magnetic materials research |

Biological Activity Modulation

Derivatives of this compound show pharmacological relevance, particularly as enzyme inhibitors:

Propiedades

IUPAC Name |

6-[ethyl(2-hydroxyethyl)amino]pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-2-12(3-4-13)8-5-7(9(14)15)10-6-11-8/h5-6,13H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQGDMYNJBLIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=NC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.